molecular formula C17H14ClN3O3 B2639394 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide CAS No. 866237-79-8

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2639394
CAS No.: 866237-79-8
M. Wt: 343.77
InChI Key: NQXSQGOEZZCJMY-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a chlorophenoxy group, a p-tolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate acylating agent to form the 3-chlorophenoxy intermediate.

    Oxadiazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the 1,2,5-oxadiazole ring. This step often involves the use of reagents such as hydrazine and carbon disulfide.

    Final Coupling Reaction: The oxadiazole intermediate is then coupled with p-tolyl acetamide under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and targets.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenoxy)-N-(4-(m-tolyl)-1,2,5-oxadiazol-3-yl)acetamide
  • 2-(3-chlorophenoxy)-N-(4-(o-tolyl)-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-chlorophenoxy)-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)acetamide may exhibit unique properties due to the specific positioning of the p-tolyl group. This can influence its binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-5-7-12(8-6-11)16-17(21-24-20-16)19-15(22)10-23-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXSQGOEZZCJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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